molecular formula C9H11NO3S B14682302 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid CAS No. 36125-90-3

7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid

Cat. No.: B14682302
CAS No.: 36125-90-3
M. Wt: 213.26 g/mol
InChI Key: IUOAMLUXPZNOEV-UHFFFAOYSA-N
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Description

7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid can be achieved through several synthetic routesThe reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted indene compounds.

Mechanism of Action

The mechanism of action of 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of specific signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Amino-2,3-dihydro-1H-indene-4-sulfonic acid stands out due to its unique combination of amino and sulfonic acid functional groupsAdditionally, its specific molecular interactions and biological activities make it a valuable compound for further research and development .

Properties

CAS No.

36125-90-3

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

7-amino-2,3-dihydro-1H-indene-4-sulfonic acid

InChI

InChI=1S/C9H11NO3S/c10-8-4-5-9(14(11,12)13)7-3-1-2-6(7)8/h4-5H,1-3,10H2,(H,11,12,13)

InChI Key

IUOAMLUXPZNOEV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C1)S(=O)(=O)O)N

Origin of Product

United States

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